4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide
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Overview
Description
4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H14FNO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 5-methoxy-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification process may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-fluoro-N-(5-hydroxy-2-methylphenyl)benzamide.
Reduction: Formation of 4-fluoro-N-(5-methoxy-2-methylphenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(5-methoxyphenyl)benzamide
- 4-fluoro-N-(2-methylphenyl)benzamide
- 4-fluoro-N-(5-methoxy-2-methylphenyl)acetamide
Uniqueness
4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide is unique due to the combination of its fluorine atom, methoxy group, and methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
712298-94-7 |
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Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-fluoro-N-(5-methoxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-3-8-13(19-2)9-14(10)17-15(18)11-4-6-12(16)7-5-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
FNFSEZXFTAJUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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